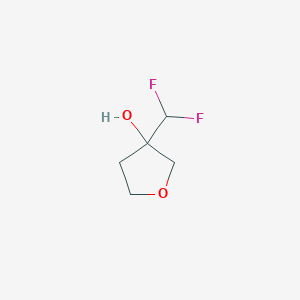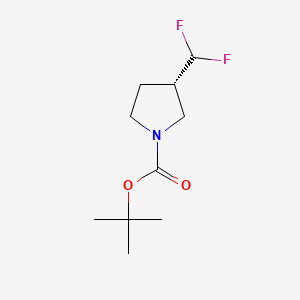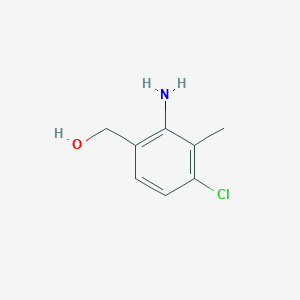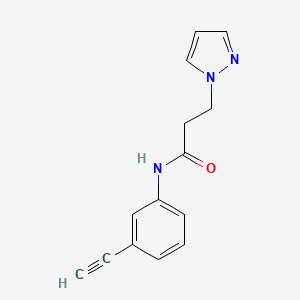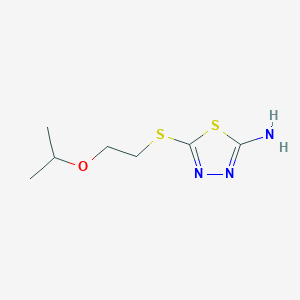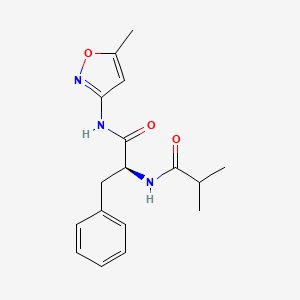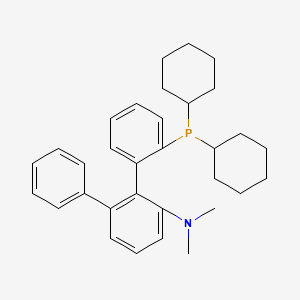
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is a complex organic compound known for its significant role as a ligand in various catalytic processes. This compound is characterized by its bulky and electron-rich structure, which enhances its reactivity in palladium-catalyzed cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine under inert conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, electrophiles, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
科学研究应用
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved include the coordination of the phosphine ligand to the metal center, which enhances the reactivity and selectivity of the catalytic process .
相似化合物的比较
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline is unique due to its specific structural features, which provide enhanced steric and electronic properties. These properties make it particularly effective in catalytic processes, offering higher reactivity and selectivity compared to similar compounds .
属性
分子式 |
C32H40NP |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C32H40NP/c1-33(2)30-23-14-22-28(25-15-6-3-7-16-25)32(30)29-21-12-13-24-31(29)34(26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3,6-7,12-16,21-24,26-27H,4-5,8-11,17-20H2,1-2H3 |
InChI 键 |
BWJALFFPIGJTPX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


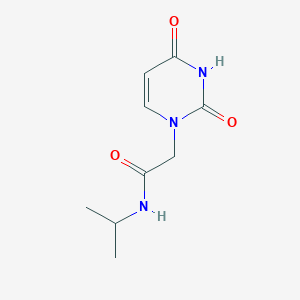
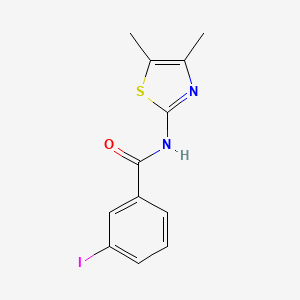
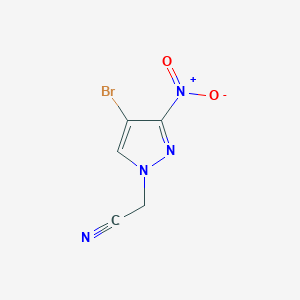
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
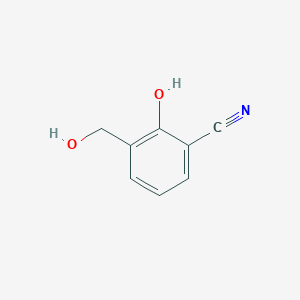
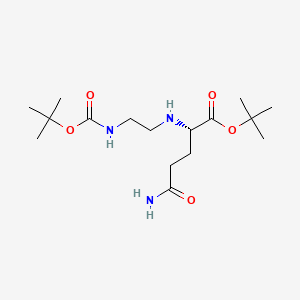
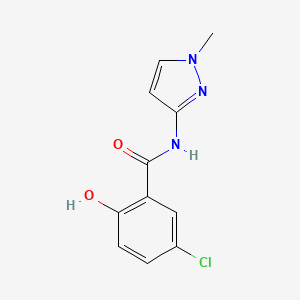
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
